

In-Depth Technical Guide: N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

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Compound of Interest

Compound Name: *N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide*

Cat. No.: B113126

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CAS Number: 86847-71-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide**. Due to the limited publicly available information on the specific biological activity and mechanism of action of this compound, this guide focuses on its chemical aspects.

Chemical and Physical Properties

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a pyridine derivative with a molecular weight of 206.24 g/mol. [1][2][3] Its structure features a pivaloyl amide group and a formyl group attached to a pyridine ring. These functional groups make it a potential building block in medicinal chemistry and organic synthesis.

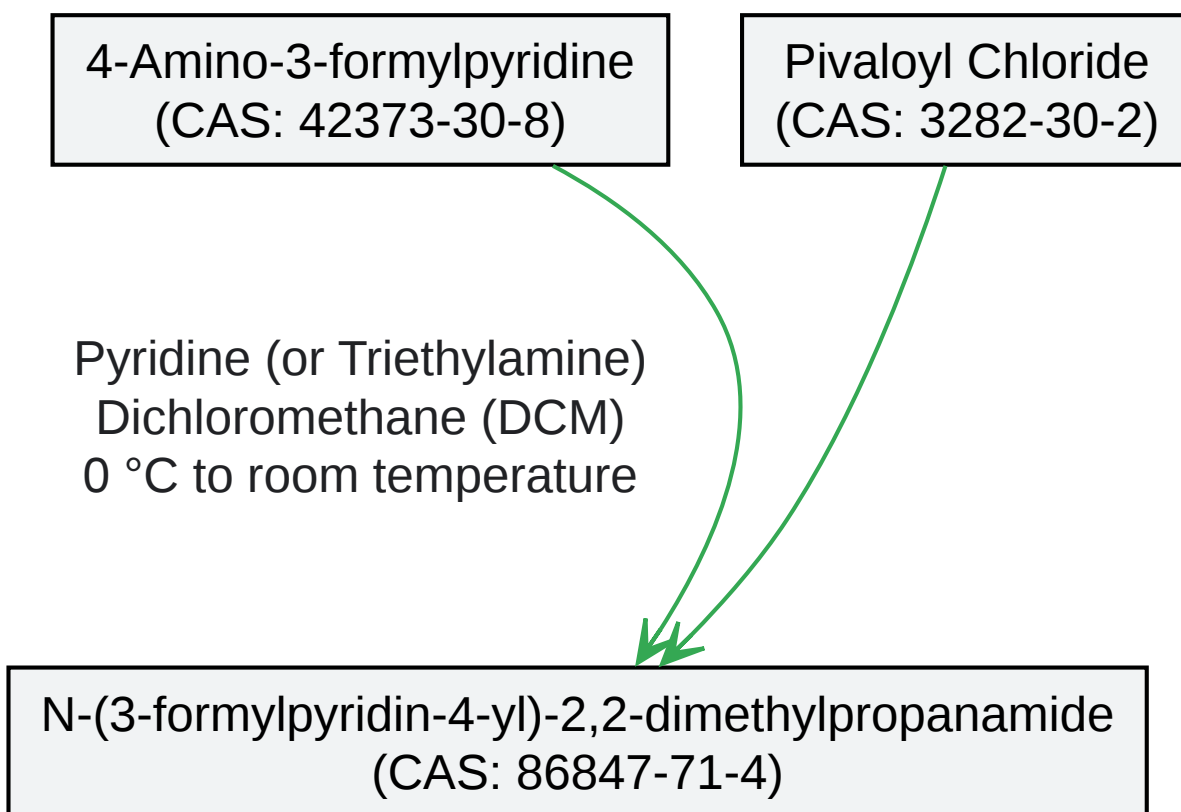
Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	86847-71-4	[1][2][3]
Molecular Formula	C11H14N2O2	[1][2][3]
Molecular Weight	206.24 g/mol	[1][2][3]
Appearance	Brown powder	[2]
Melting Point	60-63 °C	[3]
Boiling Point (Predicted)	406.1 ± 30.0 °C	[3]
Density (Predicted)	1.165 ± 0.06 g/cm ³	[3]
SMILES	CC(C) (C)C(=O)Nc1ccncc1C=O	[1][2]
InChI Key	ICMXCEJBHWHTBH- UHFFFAOYSA-N	[1][2]

Synthesis

The synthesis of **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide** can be achieved through the N-acylation of 4-amino-3-formylpyridine with pivaloyl chloride. This reaction involves the formation of an amide bond between the amino group of the pyridine derivative and the acyl chloride.

Proposed Synthetic Scheme



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Caption: Proposed synthesis of **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide**.

Detailed Experimental Protocol

This protocol is a proposed method based on standard N-acylation procedures.

Materials:

- 4-Amino-3-formylpyridine
- Pivaloyl chloride
- Anhydrous dichloromethane (DCM)
- Anhydrous pyridine or triethylamine
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-amino-3-formylpyridine (1.0 eq) in anhydrous dichloromethane.
- **Addition of Base:** Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
- **Acylation:** Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Workup:** Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide**.

Spectral Data

While a comprehensive, published dataset for **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide** is not readily available, representative spectral data can be predicted based on its structure. Commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.^[4]

Table 2: Predicted and Representative Spectral Data

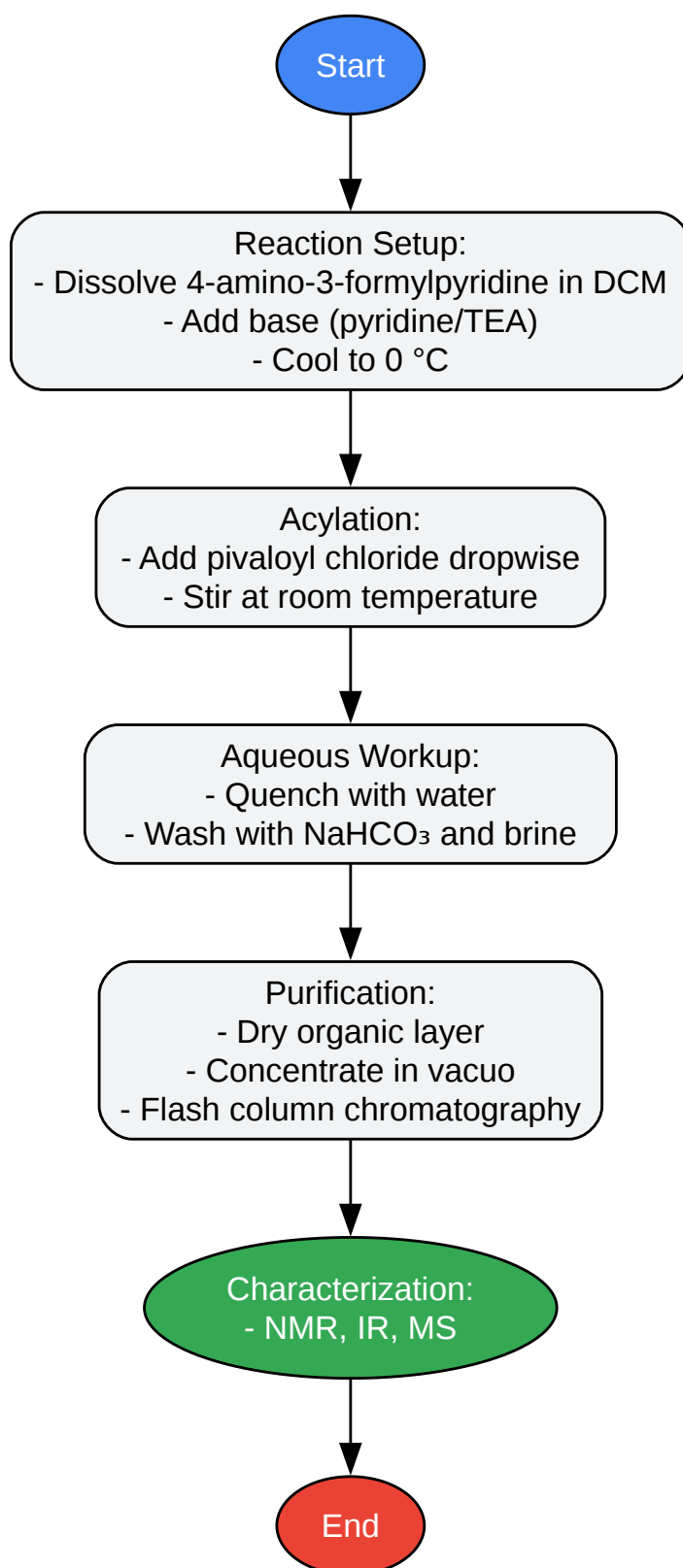
Technique	Data
¹ H NMR	Predicted chemical shifts (δ, ppm) in CDCl ₃ : ~10.2 (s, 1H, -CHO), ~9.0 (s, 1H, pyridine-H), ~8.5 (d, 1H, pyridine-H), ~7.5 (d, 1H, pyridine-H), ~8.0 (br s, 1H, -NH-), 1.35 (s, 9H, -C(CH ₃) ₃)
¹³ C NMR	Predicted chemical shifts (δ, ppm) in CDCl ₃ : ~190 (-CHO), ~177 (-C=O, amide), ~155, ~145, ~140, ~125, ~120 (pyridine carbons), ~40 (-C(CH ₃) ₃), ~27 (-C(CH ₃) ₃)
IR	Predicted characteristic peaks (cm ⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1700 (C=O stretch, aldehyde), ~1680 (C=O stretch, amide), ~1580, ~1480 (C=C and C=N stretch, pyridine ring)
Mass Spec.	Predicted m/z: 206.11 (M ⁺), fragments corresponding to the loss of the pivaloyl group and other characteristic fragments.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways for **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide**. Further research is required to elucidate its pharmacological profile.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide**.



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Caption: General workflow for the synthesis and purification.

Conclusion

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a readily synthesizable compound with potential applications as a building block in drug discovery and organic synthesis. This technical guide provides a foundational understanding of its chemical properties and a detailed protocol for its preparation. Further investigation into its biological activities is warranted to explore its full potential.

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References

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- 2. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]
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- 4. N-(3-FORMYL-4-PYRIDINYL)-2,2-DIMETHYLPROPANAMIDE(86847-71-4) 1H NMR [m.chemicalbook.com]
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